(E)-2-(Trifluoromethyl)vinyl benzyl ether
Overview
Description
(E)-2-(Trifluoromethyl)vinyl benzyl ether is an organic compound characterized by the presence of a trifluoromethyl group attached to a vinyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Trifluoromethyl)vinyl benzyl ether can be achieved through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkyl halide with an alkoxide ion. In this case, benzyl bromide can react with (E)-2-(Trifluoromethyl)vinyl alcohol in the presence of a strong base such as sodium hydride or potassium hydride to form the desired ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Trifluoromethyl)vinyl benzyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the vinyl ether moiety to an alkane.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium azide or thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl ethers.
Substitution: Formation of substituted benzyl ethers with various functional groups.
Scientific Research Applications
(E)-2-(Trifluoromethyl)vinyl benzyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-(Trifluoromethyl)vinyl benzyl ether involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The vinyl ether moiety can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components, such as enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl vinyl ether: A simpler analog with similar reactivity but lacking the trifluoromethyl group.
Ethyl vinyl ether: Another analog with an ethyl group instead of the trifluoromethyl group.
Vinyl benzyl ether: Lacks the trifluoromethyl group but shares the vinyl ether and benzyl ether moieties.
Uniqueness
(E)-2-(Trifluoromethyl)vinyl benzyl ether is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical transformations compared to its analogs.
Properties
IUPAC Name |
[(E)-3,3,3-trifluoroprop-1-enoxy]methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPAEZXUOGRKIL-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC=CC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/C=C/C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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